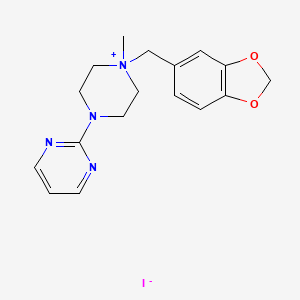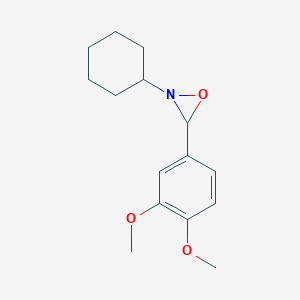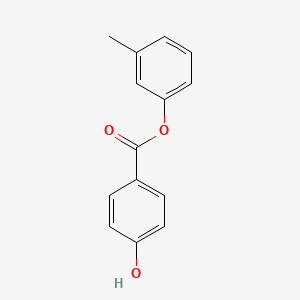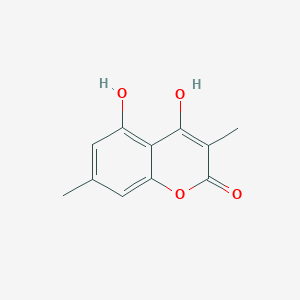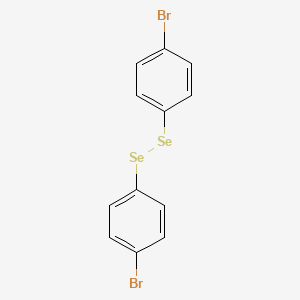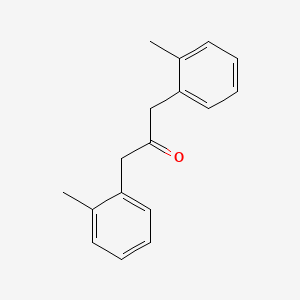
2-Propanone, 1,3-bis(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,3-bis(2-methylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where acetone reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1,3-bis(2-methylphenyl)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Propanone, 1,3-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methylphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
科学的研究の応用
2-Propanone, 1,3-bis(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propanone, 1,3-bis(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its reactivity and interactions with other molecules. These transformations can influence various biological and chemical processes, making the compound a valuable tool in research and industrial applications.
類似化合物との比較
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: Similar structure but with different positioning of the methyl groups and a double bond in the carbon chain.
Uniqueness
2-Propanone, 1,3-bis(2-methylphenyl)- is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it distinct from other related compounds and can lead to different applications and behaviors in chemical reactions.
特性
CAS番号 |
23592-92-9 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC名 |
1,3-bis(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O/c1-13-7-3-5-9-15(13)11-17(18)12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChIキー |
QPNXDVXEPXVRDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC(=O)CC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


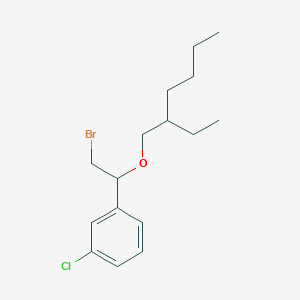
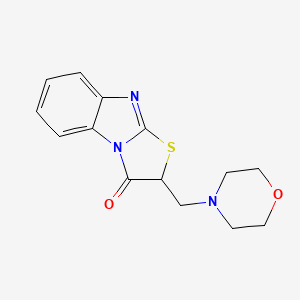


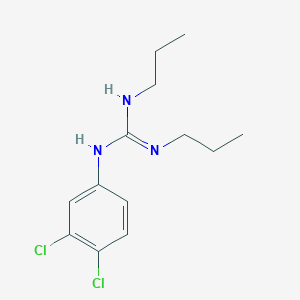

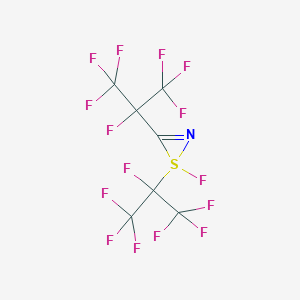
![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
